- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis, Organic Letters, 2021, 23(5), 1530-1534

Cas no 95-20-5 (2-Methylindole)

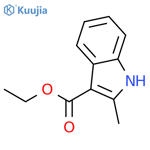

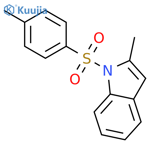

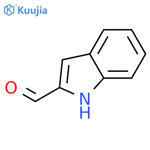

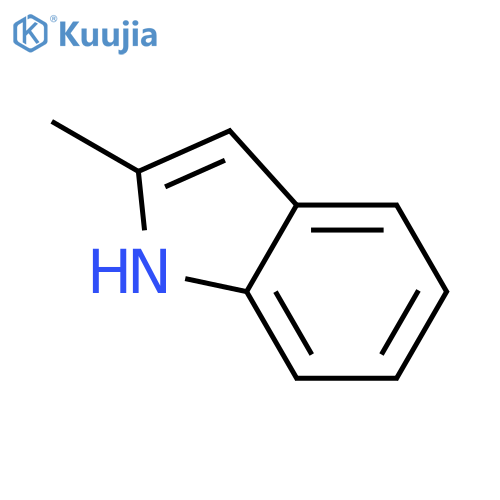

2-Methylindole structure

商品名:2-Methylindole

2-Methylindole 化学的及び物理的性質

名前と識別子

-

- 2-Methylindole

- 2-methylindole (alpha)

- 1H-Indole,2-methyl-

- 2-methyl-1H-indole

- Methyl ketole

- α-Methylindole

- NSC 7514

- Methylketole

- 1H-Indole, 2-methyl-

- Indole, 2-methyl-

- 2-METHYL INDOLE

- BHNHHSOHWZKFOX-UHFFFAOYSA-N

- I7CN58827I

- 2-methylindol

- methyl indole

- 2-methyl-indole

- 2-methyl-1h-indol

- PubChem7504

- 2-methyl-1-H-indole

- KSC486Q8R

- Indole, 2-methyl- (8CI)

- ARONIS020142

- NSC7514

- KUC106

- 2-Methyl-1H-indole (ACI)

-

- MDL: MFCD00005616

- インチ: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3

- InChIKey: BHNHHSOHWZKFOX-UHFFFAOYSA-N

- ほほえんだ: C1C=C2C(NC(C)=C2)=CC=1

- BRN: 109781

計算された属性

- せいみつぶんしりょう: 131.07300

- どういたいしつりょう: 131.073499

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 15.8

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色針状またはフレーク状結晶粉末。

- 密度みつど: 1.07

- ゆうかいてん: 57-59 °C (lit.)

- ふってん: 273 °C(lit.)

- フラッシュポイント: 華氏温度:285.8°f< br / >摂氏度:141°C< br / >

- 屈折率: 1.6070 (estimate)

- すいようせい: Insoluble in water.

- PSA: 15.79000

- LogP: 2.47630

- ようかいせい: エタノール、エーテル、アセトン、ベンゼン、クロロホルム、硫酸に溶解し、熱湯に微溶解し、冷水に溶解しない。

- かんど: Light Sensitive

- FEMA: 3256

2-Methylindole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 41

- セキュリティの説明: S36/37-S24/25

- 福カードFコード:8-10-13-23

- RTECS番号:NM0345000

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- TSCA:Yes

- リスク用語:R20/21/22

2-Methylindole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117944-1 kg |

2-Methylindole, 98%; . |

95-20-5 | 98% | 1 kg |

€400.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |

2-Methylindole |

95-20-5 | 98% | 100g |

¥85.0 | 2022-05-30 | |

| Oakwood | 003402-100g |

2-Methylindole |

95-20-5 | 98+% | 100g |

$45.00 | 2024-07-19 | |

| Enamine | EN300-18136-0.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 0.5g |

$21.0 | 2023-09-19 | |

| Enamine | EN300-18136-2.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 2.5g |

$27.0 | 2023-09-19 | |

| Enamine | EN300-18136-50.0g |

2-methyl-1H-indole |

95-20-5 | 96% | 50g |

$51.0 | 2023-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |

2-Methylindole |

95-20-5 | 250mg |

¥198.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 128701-500G |

2-Methylindole, 98% |

95-20-5 | 98% | 500G |

¥ 802 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |

2-Methylindole |

95-20-5 | 97% | 25g |

¥28 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |

2-Methylindole |

95-20-5 | 100g |

¥76.0 | 2021-09-08 |

2-Methylindole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

リファレンス

- The chemistry of indoles, 1966, , ,

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt

リファレンス

- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene

リファレンス

- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine, Organic Letters, 2002, 4(16), 2691-2694

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux

リファレンス

- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

合成方法 7

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

リファレンス

- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C

リファレンス

- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization, Tetrahedron, 2011, 67(20), 3603-3611

合成方法 11

はんのうじょうけん

1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C

リファレンス

- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines, Organometallics, 2017, 36(15), 2996-3004

合成方法 12

はんのうじょうけん

1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa

リファレンス

- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles, Green Chemistry, 2020, 22(6), 1996-2010

合成方法 13

はんのうじょうけん

1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt

リファレンス

- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots, Catalysis Science & Technology, 2021, 11(11), 3810-3817

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C

リファレンス

- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

リファレンス

- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates, Tetrahedron Letters, 2015, 56(26), 3996-3998

合成方法 19

はんのうじょうけん

1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C

リファレンス

- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

合成方法 20

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt

1.2 20 h, 130 °C

1.2 20 h, 130 °C

リファレンス

- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine, Organic Letters, 2020, 22(13), 5240-5245

合成方法 21

はんのうじょうけん

1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C

リファレンス

- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst, ACS Catalysis, 2015, 5(11), 6350-6354

2-Methylindole Raw materials

- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)

- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-

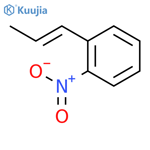

- Benzene, 1-nitro-2-(1-propenyl)-

- Indole-2-carbaldehyde

- Indole

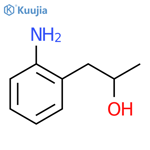

- 1-(2-Aminophenyl)propan-2-ol

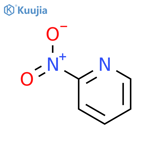

- Pyridine, 2-nitro-

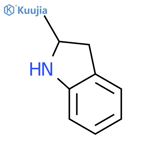

- 2-Methylindoline

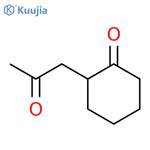

- Cyclohexanone, 2-(2-oxopropyl)-

- Ethyl 2-methyl-1H-indole-3-carboxylate

2-Methylindole Preparation Products

2-Methylindole サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:95-20-5)2-Methylindole

注文番号:sfd4006

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:33

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:95-20-5)2-Methylindole

注文番号:A904499

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 12:17

価格 ($):244.0

2-Methylindole 関連文献

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

-

2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439

-

K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988

-

H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674

-

Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202

95-20-5 (2-Methylindole) 関連製品

- 5649-36-5(2,6-Dimethyl-1H-indole)

- 85-06-3(3-Methylbenzo[f]quinoline)

- 1196-79-8(2,5-Dimethyl-1H-indole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-20-5)2-甲基吲哚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-20-5)2-Methylindole, ≥ 99.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ